Potassium 1-carboxyvinyl hydrogenphosphate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 1-carboxyvinyl hydrogenphosphate can be synthesized through the reaction of phosphoenolpyruvate with potassium hydroxide under controlled conditions . The reaction typically involves dissolving phosphoenolpyruvate in water and adding potassium hydroxide slowly while maintaining the temperature at around 0-5°C to prevent decomposition .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes where microorganisms such as Escherichia coli are genetically engineered to overproduce phosphoenolpyruvate . The compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Potassium 1-carboxyvinyl hydrogenphosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form pyruvate in the presence of pyruvate kinase.
Reduction: It can be reduced to form lactate under anaerobic conditions.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyruvate kinase and ADP are commonly used reagents.
Reduction: Lactate dehydrogenase and NADH are used under anaerobic conditions.
Substitution: Various nucleophiles can be used to replace the phosphate group under basic conditions.
Major Products
Oxidation: Pyruvate.
Reduction: Lactate.
Substitution: Various substituted phosphoenolpyruvate derivatives.
Scientific Research Applications
Potassium 1-carboxyvinyl hydrogenphosphate has a wide range of scientific research applications:
Mechanism of Action
Potassium 1-carboxyvinyl hydrogenphosphate exerts its effects primarily through its role in glycolysis and gluconeogenesis. In glycolysis, it is converted to pyruvate by pyruvate kinase, generating ATP in the process. In gluconeogenesis, it is formed from oxaloacetate by phosphoenolpyruvate carboxykinase. These pathways are crucial for maintaining energy balance and metabolic homeostasis in cells.
Comparison with Similar Compounds
Similar Compounds
- Phosphoenolpyruvic acid trisodium salt
- Phosphoenolpyruvic acid cyclohexylammonium salt
- Phosphoenolpyruvic acid tricyclohexylammonium salt
Uniqueness
Potassium 1-carboxyvinyl hydrogenphosphate is unique due to its specific role in both glycolysis and gluconeogenesis, making it a critical compound for energy production and metabolic regulation . Its potassium salt form also provides distinct solubility and stability properties compared to other similar compounds .
Properties
IUPAC Name |
potassium;1-carboxyethenyl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSDSEAIODNVPX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)OP(=O)(O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4KO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063381 | |
Record name | 2-Propenoic acid, 2-(phosphonooxy)-, monopotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4265-07-0 | |
Record name | 2-Propenoic acid, 2-(phosphonooxy)-, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-(phosphonooxy)-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-(phosphonooxy)-, monopotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium hydrogen 2-(phosphonatooxy)acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the use of Phosphoenolpyruvic Acid Monopotassium Salt (PEP-K) in this research significant compared to traditional phosphorylation methods?
A: Traditionally, phosphorylation of alcohols, while crucial for various disciplines, often involves complex multistep processes or suffers from limited substrate compatibility due to harsh reaction conditions []. This research unveils a novel catalytic approach employing PEP-K as the phosphoryl donor, alongside Tetrabutylammonium Hydrogen Sulfate (TBAHS) as the catalyst []. This method exhibits remarkable chemoselectivity, enabling direct phosphorylation of a broad range of alcohols, including complex molecules like carbohydrates and unprotected peptides []. This breakthrough holds promise for simplifying the production of highly functionalized O-phosphorylated compounds with diverse applications.
Q2: What is the proposed mechanism by which PEP-K participates in this catalytic phosphorylation reaction?
A: The research suggests a unique mechanism where PEP-K interacts with TBAHS to form an active mixed anhydride species []. This species is proposed to be the key phosphoryl donor, facilitating the transfer of the phosphate group to the target alcohol []. This proposed mechanism, supported by Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and Density Functional Theory (DFT) calculations [], offers valuable insights into this novel catalytic system.
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